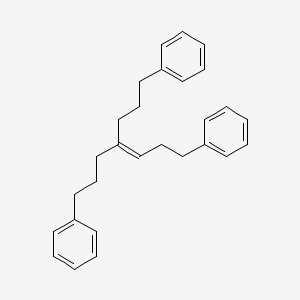
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene can be synthesized through organomagnesium synthesis, which involves the reaction of appropriate Grignard reagents with suitable precursors. The reaction typically requires anhydrous conditions and inert atmosphere to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale organomagnesium synthesis, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts like platinum oxide (PtO2) can enhance the efficiency of the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation of the double bond can yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum or palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane
- 1,5-Diphenyl-3-(2-cyclohexylethyl)pentane
- 1-Phenyl-4,7-dicyclohexylheptane
- 1-Phenyl-4-(2-cyclohexylpropyl)decane
- 1-Cyclohexyl-4-(3-cyclohexylpropyl)decane
- 1-Phenyl-3-(2-cyclohexylethyl)tridecane
- 1-Phenyl-4-(2-phenylethyl)-7-cyclohexylheptane
Uniqueness
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple phenyl groups and a heptene backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
55282-03-6 |
|---|---|
Formule moléculaire |
C28H32 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
[7-phenyl-4-(3-phenylpropyl)hept-3-enyl]benzene |
InChI |
InChI=1S/C28H32/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,22H,10-12,19-21,23-24H2 |
Clé InChI |
MRIWNISAXOBYEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)

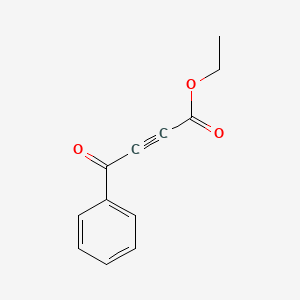
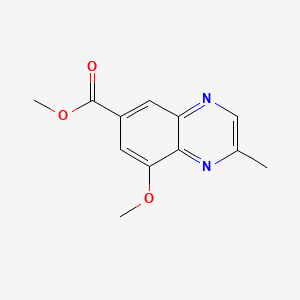
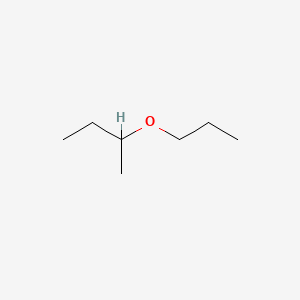
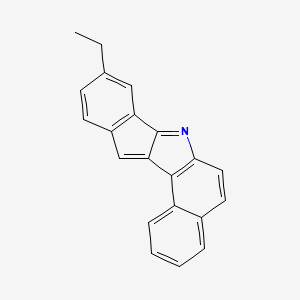
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
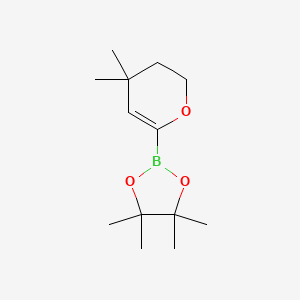
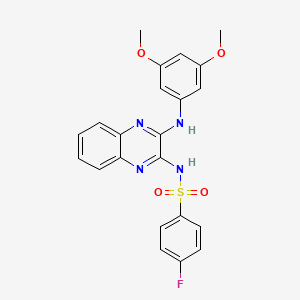
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
